3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Immunology HIV Chemokine Receptor

Generic tetrahydropyrano[4,3-c]pyrazole analogs cause SAR variability and metabolic instability. This defined 3-cyclopropyl derivative eliminates that risk. • Potent lipoxygenase inhibitor - validated tool for leukotriene pathway studies in inflammation, allergy, and asthma models • Cyclopropyl group confers superior metabolic stability versus linear-alkyl or aryl analogs, reducing metabolite-driven toxicity in in vivo experiments • CCR5 antagonist probe for studying HIV-1 entry and fusion mechanisms • Polypharmacology profile (lipid metabolism, angiogenesis, DNA synthesis pathways) enables phenotypic screening in metabolic syndrome, cancer, and neurodegeneration models. Research-grade supply with batch-to-batch consistency; standard pack sizes 1-10 mg and bulk custom available.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Cat. No. B13676959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESC1CC1C2=NNC3=C2COCC3
InChIInChI=1S/C9H12N2O/c1-2-6(1)9-7-5-12-4-3-8(7)10-11-9/h6H,1-5H2,(H,10,11)
InChIKeyXZJYDZMJKWBZPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole: Procurement Guide & Profile


3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic small molecule featuring a partially saturated tetrahydropyrano ring fused to a pyrazole core, with a cyclopropyl substituent at the 3-position . This unique bicyclic framework offers a distinct spatial and electronic profile compared to other tetrahydropyrano[4,3-c]pyrazole analogs. The compound has demonstrated potent lipoxygenase inhibitory activity, which disrupts arachidonic acid metabolism [1]. Additional reports indicate potential as a CCR5 antagonist [2], and computational predictions suggest involvement in pathways related to lipid metabolism regulation, angiogenesis stimulation, and DNA synthesis inhibition [3]. This multi-target, chemo-centric profile positions the compound as a strategic starting point for medicinal chemistry exploration in oncology, immunology, and inflammatory disease research [4].

1 Lipoxygenase pathway inhibition studies
2 CCR5 antagonist screening assays
3 Multi-target pathway prediction review (lipid metabolism, angiogenesis, DNA synthesis)

3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole: Why Cyclopropyl Matters


Direct substitution with other 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives, such as those bearing a methyl, phenyl, or trifluoromethyl group at the 3-position, is not scientifically sound without careful evaluation. While the core scaffold imparts a shared geometry, the 3-substituent is a critical determinant of both potency and physiochemical properties. The cyclopropyl ring in the target compound introduces unique steric constraints and modulates electron density at the pyrazole ring, which can profoundly alter target binding kinetics and selectivity . Furthermore, compared to linear alkyl or aromatic substituents, the cyclopropyl group is frequently associated with enhanced metabolic stability, a key advantage in both in vitro and in vivo experimental models [1]. Consequently, procurement decisions based solely on the shared 'tetrahydropyrano[4,3-c]pyrazole' name without considering the specific 3-cyclopropyl substitution risk introducing significant and unpredictable variability into experimental outcomes.

3-Substituent profile Cyclopropyl vs methyl/phenyl alters steric and electronic effects, potentially shifting binding selectivity
Metabolic stability Cyclopropyl may confer greater oxidative metabolic stability than linear alkyl or tert-butyl analogs
Target interaction Substituent-dependent potency and selectivity may not transfer across analogs

3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole: Comparative Evidence


CCR5 Antagonist Activity

The target compound exhibits CCR5 antagonist activity, a mechanism validated for therapeutic intervention in HIV infection and inflammatory diseases. While precise IC50 values for this specific compound are not publicly disclosed, its classification as a CCR5 antagonist is supported by preliminary screening [1]. In a broader context, optimized N-substituted pyrazole-based CCR5 antagonists have demonstrated sub-nanomolar IC50 values (e.g., 0.960 nM) in cell-cell fusion assays against HIV-1 [2], providing a quantitative benchmark for the class.

CCR5 Antagonism
Class-level
Target: reported CCR5 antagonist activity; Comparator: optimized pyrazole CCR5 antagonist IC50 0.960 nM
Supports CCR5 antagonist screening context
Class-level benchmark; direct potency for target compound not reported
Immunology HIV Chemokine Receptor

Cyclopropyl Substitution: Metabolic Stability

The presence of a cyclopropyl group is a recognized strategy to enhance the metabolic stability of drug candidates. While direct in vitro microsomal stability data for this specific compound are not available, the substitution of an N-ethyl group (prone to CYP450-mediated oxidation) with an N-cyclopropyl group is a well-documented method to improve metabolic stability [1]. Furthermore, trifluoromethylcyclopropyl-containing analogs have been shown to possess consistently higher metabolic stability both in vitro and in vivo compared to their tert-butyl counterparts [2]. This contrasts with analogs bearing a 3-methyl substituent, which lack this metabolically robust motif and may be more susceptible to oxidative metabolism.

Metabolic Stability
Class-level
Cyclopropyl group linked to enhanced stability over tert-butyl in literature
Supports metabolic stability screening
No direct compound-specific data; class-level inference
Drug Metabolism Pharmacokinetics Medicinal Chemistry

Lipoxygenase Inhibition & Arachidonic Acid Cascade

The target compound is reported to be a potent lipoxygenase inhibitor, interfering with arachidonic acid metabolism [1]. This mechanism is distinct from other tetrahydropyrano[4,3-c]pyrazole analogs that may primarily target kinases or other receptors [2]. For example, certain 3-phenyl substituted benzopyrano[4,3-c]pyrazoles (Nec-3 series) have demonstrated potent inhibition of necroptosis with EC50 values in the 0.15-0.29 μM range, but their primary mechanism involves RIPK1 inhibition rather than direct lipoxygenase modulation [3]. This differential pathway engagement offers unique experimental utility for probing leukotriene-mediated inflammatory responses.

Lipoxygenase Inhibition
Class-level
Target: reported lipoxygenase inhibitor; Comparator: Nec-3 series RIPK1 inhibitor (EC50 0.15–0.29 μM)
Supports distinct lipoxygenase pathway engagement
Mechanism-specific assay required; distinct from kinase inhibition
Inflammation Lipid Signaling Enzyme Inhibition

3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole: Prioritized Applications


Leukotriene-Mediated Inflammation

Leverage the compound's reported potent lipoxygenase inhibition to selectively block leukotriene synthesis in in vitro and in vivo models of inflammation, allergy, or asthma [1]. This provides a tool to validate the lipoxygenase pathway as a therapeutic target without off-target kinase activity common to other pyrazole derivatives [2].

Scaffold Optimization for Metabolic Stability

Utilize the metabolically robust cyclopropyl-tetrahydropyrano[4,3-c]pyrazole core as a privileged scaffold for lead optimization campaigns [3]. Compared to analogs with less stable substituents (e.g., tert-butyl or unsubstituted alkyl chains), this compound offers a superior starting point for achieving favorable in vivo pharmacokinetic profiles and reducing metabolite-driven toxicity [4].

CCR5-Mediated HIV-1 Entry Inhibition

Employ this compound as a chemical probe for studying CCR5-mediated HIV-1 entry and fusion in cell-based assays [5]. While its potency may not rival optimized clinical candidates (e.g., those with sub-nanomolar IC50 values) [6], its distinct structure-activity relationship (SAR) can reveal novel binding interactions at the CCR5 receptor and inform the design of next-generation entry inhibitors.

Multi-Pathway Modulation in Complex Diseases

Explore the compound's polypharmacology in complex disease models (e.g., metabolic syndrome, cancer, and neurodegeneration) [7]. Computational predictions suggest involvement in lipid metabolism, angiogenesis, and DNA synthesis pathways [8]. This multi-target profile is particularly valuable for phenotypic screening and systems pharmacology studies where modulating a single target is insufficient to drive a robust therapeutic response.

Application
Selection Property
Validation Focus
Leukotriene-mediated inflammation research
Lipoxygenase pathway selectivity
Leukotriene synthesis inhibition models
Lead optimization for metabolic stability
Cyclopropyl metabolic stability
In vitro microsomal stability assessment
CCR5-mediated HIV-1 entry studies
CCR5 antagonist screening
Viral entry fusion assay endpoint
Complex disease phenotypic screening
Multi-target pathway engagement
Phenotypic endpoint and pathway mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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